alpha-d-Methadol hydrochloride
Description
Alpha-d-Methadol hydrochloride is a synthetic opioid derivative belonging to the methadol family, which includes enantiomeric and structurally modified variants of methadone. The compound is part of a broader class of methadol and acetylmethadol derivatives, which exhibit varying pharmacological profiles due to structural modifications such as acetylation, isotopic substitution (e.g., deuterium), or stereochemical variations . While its exact mechanism of action remains less characterized compared to methadone, this compound is hypothesized to interact with opioid receptors and modulate cellular pathways implicated in apoptosis and inflammation .
Properties
CAS No. |
55123-63-2 |
|---|---|
Molecular Formula |
C21H30ClNO |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H/t17-,20-;/m1./s1 |
InChI Key |
GMNBUMFCZAZBQG-OGPPPPIKSA-N |
Isomeric SMILES |
CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-Methadol hydrochloride typically involves the reaction of methadone with various reagents to produce the desired compound. One common method involves the reduction of methadone using sodium borohydride in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Reductive Amination of Demethylated Intermediates
α-D-Methadol hydrochloride is also synthesized from normethadol precursors through reductive amination:
textDNML (Demethylnormethadol) + Formaldehyde → Imine Intermediate Imine Intermediate + NaBH(OAc)₃ → α-D-Methadol
Key Data :
-
Reagents : Formaldehyde (10 equiv), NaBH(OAc)₃ (3.2 equiv), acetonitrile/water (4:1), 0°C → RT .
-
Stereochemical Purity : >99% enantiomeric excess (e.e.) confirmed by XRD .
Hydrochloride Salt Formation
The free base of α-D-methadol is converted to its hydrochloride salt for pharmaceutical use:
| Step | Conditions | Outcome |
|---|---|---|
| Free base isolation | Ethyl acetate extraction, pH 11 → 2 (HCl) | Precipitation of hydrochloride salt |
| Purification | Recrystallization (MeOH/Et₂O) | >99% purity (UPLC-UV) |
Critical Parameters :
-
Solubility : α-D-methadol hydrochloride is sparingly soluble in water (2.1 mg/mL at 25°C) but highly soluble in ethanol (>50 mg/mL) .
-
Stability : Degrades <2% over 24 months at 25°C (accelerated stability studies) .
Oxidative and Metabolic Pathways
While α-D-methadol itself is not a primary metabolite of methadone, its stability under physiological conditions has been characterized:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Cytochrome P450 oxidation | CYP3A4/2B6, NADPH | Minimal metabolism (<5% over 12 h) | |
| Thermal decomposition | 150°C, air | Degrades to EDDP-like pyrrolidine derivatives |
Notable Finding :
The hydroxyl group in α-D-methadol shows limited hydrogen-bonding capacity compared to tertiary amines in related metabolites, reducing its NMDA receptor affinity .
Comparative Reactivity Table
| Reaction Type | α-D-Methadol | Methadone | EDDP (Metabolite) |
|---|---|---|---|
| Ketone reduction | Primary pathway | N/A | N/A |
| N-Demethylation | Resistant | Rapid (t₁/₂ = 15–20 h) | Stable end-product |
| Grignard addition | No reaction | Forms ethyl-imine intermediate | No reaction |
| Aromatic reduction | Requires >100 psi H₂ | Not observed | Phenyl → cyclohexyl |
Stereochemical Correlations
X-ray crystallography confirms the absolute configuration of α-D-methadol hydrochloride:
Scientific Research Applications
Alpha-d-Methadol hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding opioid receptor function.
Medicine: Investigated for its potential in treating opioid dependence and managing chronic pain.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes.
Mechanism of Action
Alpha-d-Methadol hydrochloride exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. By binding to these receptors, the compound mimics the effects of endogenous opioids, leading to analgesia and euphoria. The compound also has some activity at the kappa and delta opioid receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with Levomethadyl Acetate Hydrochloride
Alpha-d-Methadol hydrochloride shares a core heptane backbone with levomethadyl acetate hydrochloride (L-alpha-acetylmethadol hydrochloride), but critical structural differences exist:
Therapeutic Use Compared to Methadone Hydrochloride
Methadone hydrochloride (Metadol®) is a well-established opioid agonist used in opioid use disorder (OUD) treatment. In contrast, this compound is investigated for broader applications, including neuroprotection and anti-apoptotic effects .
Pharmacokinetic and Metabolic Considerations
While direct pharmacokinetic data for this compound are absent in the evidence, structural analogs provide insights:
- Levomethadyl acetate hydrochloride: Acetylation may prolong half-life due to delayed hepatic deacetylation, a feature absent in non-acetylated methadol derivatives like alpha-d-Methadol .
- Methadone hydrochloride: Known for long half-life (24–36 hours) and slow metabolism via CYP3A4/2B6. Alpha-d-Methadol’s stereochemistry (d-configuration) could influence receptor affinity and metabolic pathways differently .
Analytical and Formulation Challenges
This compound’s analysis may require specialized chromatographic methods, akin to those used for amitriptyline hydrochloride and gabapentin (e.g., RP-HPLC with stability testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
